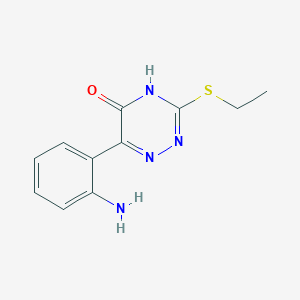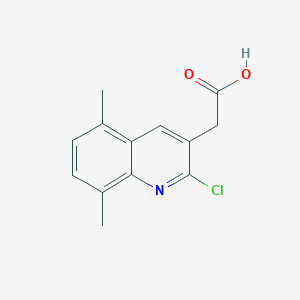![molecular formula C12H8BF3O2 B11866009 (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with various biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 3,4,5-trifluorophenylboronic acid can be coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst, such as Ms-Pd, and a base like potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction is carried out at 40°C for 10 hours, yielding the desired product with high purity and yield .
Industrial Production Methods
Industrial production of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products
Biphenyl Derivatives: Formed through cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorobenzeneboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its trifluoromethyl-substituted biphenyl structure, which imparts distinct electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H8BF3O2 |
|---|---|
Molecular Weight |
252.00 g/mol |
IUPAC Name |
[4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H |
InChI Key |
QNKWKAIQMGHHKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)



![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)




